molecular formula C3H6N2O7 B14274761 1,2-Dinitropropane-1,2,3-triol CAS No. 131287-51-9

1,2-Dinitropropane-1,2,3-triol

Cat. No.: B14274761
CAS No.: 131287-51-9
M. Wt: 182.09 g/mol
InChI Key: ROCADRLEZNOROK-UHFFFAOYSA-N
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Description

1,2-Dinitropropane-1,2,3-triol is a chemical compound characterized by the presence of two nitro groups and three hydroxyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dinitropropane-1,2,3-triol can be synthesized through a series of chemical reactions involving the nitration of propane-1,2,3-triol (glycerol). The nitration process typically involves the use of nitric acid under controlled conditions to introduce nitro groups into the glycerol molecule .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dinitropropane-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dinitropropane-1,2,3-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 1,2-Dinitropropane-1,2,3-triol involves its interaction with molecular targets through its nitro and hydroxyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

Properties

CAS No.

131287-51-9

Molecular Formula

C3H6N2O7

Molecular Weight

182.09 g/mol

IUPAC Name

1,2-dinitropropane-1,2,3-triol

InChI

InChI=1S/C3H6N2O7/c6-1-3(8,5(11)12)2(7)4(9)10/h2,6-8H,1H2

InChI Key

ROCADRLEZNOROK-UHFFFAOYSA-N

Canonical SMILES

C(C(C([N+](=O)[O-])O)([N+](=O)[O-])O)O

Origin of Product

United States

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